molecular formula C7H7FO3S B13289113 4-(Hydroxymethyl)benzene-1-sulfonyl fluoride CAS No. 858004-78-1

4-(Hydroxymethyl)benzene-1-sulfonyl fluoride

Cat. No.: B13289113
CAS No.: 858004-78-1
M. Wt: 190.19 g/mol
InChI Key: MVZMZGSMOCVHFQ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)benzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to a benzene ring. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(Hydroxymethyl)benzenesulfonyl chloride with a fluorinating agent. One common method is the use of potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6 in acetonitrile . This reaction proceeds under mild conditions and results in the formation of the desired sulfonyl fluoride.

Industrial Production Methods

Industrial production of sulfonyl fluorides often involves the use of sulfuryl fluoride gas (SO2F2) as a fluorinating agent. This method is efficient and scalable, making it suitable for large-scale production . The reaction conditions typically involve the use of a solvent such as dichloromethane and a base to neutralize the by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Biaryl Compounds: Formed through coupling reactions.

Mechanism of Action

The mechanism by which 4-(Hydroxymethyl)benzene-1-sulfonyl fluoride exerts its effects involves the formation of a covalent bond with the target enzyme. The sulfonyl fluoride group reacts with nucleophilic residues such as serine or cysteine in the active site of the enzyme, leading to the inhibition of enzyme activity . This covalent modification is highly specific and irreversible, making it a powerful tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydroxymethyl)benzene-1-sulfonyl fluoride is unique due to its hydroxymethyl group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in biochemical research.

Properties

CAS No.

858004-78-1

Molecular Formula

C7H7FO3S

Molecular Weight

190.19 g/mol

IUPAC Name

4-(hydroxymethyl)benzenesulfonyl fluoride

InChI

InChI=1S/C7H7FO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4,9H,5H2

InChI Key

MVZMZGSMOCVHFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)S(=O)(=O)F

Origin of Product

United States

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